2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
This compound features a 2,4-dichlorophenoxy group linked to an acetamide moiety, which is further substituted with a 1,2,4-oxadiazole ring bearing a tetrahydropyran (oxan-4-yl) group.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4/c17-11-1-2-13(12(18)7-11)24-9-14(22)19-8-15-20-16(21-25-15)10-3-5-23-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIUJQICSBBCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid under controlled conditions.
Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring. This can be accomplished by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the oxadiazole derivative in the presence of suitable coupling agents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:
Agriculture: It can be used as a herbicide due to its ability to inhibit the growth of unwanted plants.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. In agricultural applications, it acts by disrupting the normal growth processes of plants, leading to their death. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives
- Structure: Shares the 2,4-dichlorophenoxyacetamide core but replaces the oxan-4-yl group with aliphatic or aromatic amines.
- Synthesis : Cyclization of 2,4-dichlorobenzohydrazide with chloroacetic acid and POCl₃ yields the oxadiazole scaffold. Reaction with amines introduces substituents .
- Activity : Tested against Hep-G2 (liver cancer), showing IC₅₀ values as low as 2.46 µg/mL. The oxan-4-yl variant may offer improved metabolic stability due to the ether ring’s resistance to oxidation .
2-((2,4-Dichlorophenoxy)methyl)-4-Oxoquinazolin-3(4H)-yl–Acetamide (Compound 81)
- Structure: Combines dichlorophenoxyacetamide with a quinazolinone moiety.
- Activity: Exhibits anti-inflammatory effects (IC₅₀ = 116.73 mmol/kg in carrageenan-induced edema) and lower ulcerogenicity than Diclofenac. The quinazolinone group enhances COX-2 selectivity, whereas the oxadiazole-oxan variant may target different pathways .
2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)acetamide (Compound 533)
- Structure: Retains the dichlorophenoxyacetamide core but substitutes the oxadiazole-oxan group with a pyridine ring.
- Application : Acts as a synthetic auxin agonist, mimicking plant growth hormones like 2,4-D. The pyridine moiety likely enhances solubility for agricultural use, contrasting with the oxadiazole’s role in drug design .
N-(2-Iodophenyl)-2-[2-Oxo-5-(Thiophen-2-yl)-2,3-Dihydro-1,3,4-Oxadiazol-3-yl]acetamide
- Structure : Features a dihydro-1,3,4-oxadiazole ring with a thiophene substituent.
Structural and Functional Analysis
Key Substituent Effects
- Oxan-4-yl Group : Enhances lipophilicity and metabolic stability compared to aliphatic amines (e.g., in ). The tetrahydropyran ring’s rigidity may improve target selectivity.
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole’s electronic profile and hydrogen-bonding capacity differ, influencing interactions with biological targets .
Physicochemical Properties
- Melting Points: Analogous dichlorophenoxyacetamides (e.g., ) exhibit melting points between 118–206°C, suggesting the oxan-4-yl variant may fall within this range, impacting formulation strategies.
- Molecular Weight : Estimated ~400–450 g/mol based on analogs (e.g., 416.4 g/mol in ), aligning with drug-likeness criteria .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic derivative that incorporates elements known for their biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated case studies.
Chemical Structure and Properties
The compound features a dichlorophenoxy group, which is commonly associated with herbicidal activity, combined with an oxadiazole moiety that may contribute to its biological effects. The structural formula can be represented as follows:
Research indicates that compounds similar to This compound exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with various enzymes. For instance, it has been reported that derivatives can inhibit cyclooxygenase (COX) enzymes selectively, which is significant in anti-inflammatory applications .
- Antitumor Activity : Some studies suggest that similar compounds possess cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring enhance cytotoxicity .
- Neurotoxicity : The dichlorophenoxy group has been associated with neurotoxic effects in various studies. Specifically, 2,4-Dichlorophenoxyacetic acid (a related compound) has shown to disrupt microtubule assembly in neuronal cells .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of compounds related to This compound :
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of oxadiazole derivatives in inhibiting the proliferation of human glioblastoma cells. The results indicated that compounds with similar structural features to This compound exhibited promising cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
- Neurotoxic Effects : Investigations into the neurotoxic effects of dichlorophenoxy compounds revealed substantial impairment in neuronal cell cultures exposed to 2,4-Dichlorophenoxyacetic acid. This study highlighted the potential risks associated with exposure to similar compounds and their capacity to disrupt cellular microtubule dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
